molecular formula C9H7F3N4O B4390951 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole

Cat. No. B4390951
M. Wt: 244.17 g/mol
InChI Key: HQRAENSJWZABTI-UHFFFAOYSA-N
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Description

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This tetrazole derivative has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole is not fully understood. However, it has been proposed that the compound reacts with ROS, producing a fluorescent signal due to the formation of a stable adduct. The exact mechanism of this reaction is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole does not have any significant toxic effects on cells or organisms at low concentrations. However, at higher concentrations, the compound may induce cell death by causing oxidative stress and DNA damage. Additionally, the compound has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole is its selectivity for ROS, making it a useful tool for studying oxidative stress in cells. Additionally, the compound is relatively easy to synthesize and has a high yield. However, one limitation of the compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole. One area of interest is the development of new derivatives with improved selectivity and sensitivity for ROS. Another direction is the study of the compound's potential as an anticancer agent in vivo. Additionally, the compound's potential as a tool for studying other biological processes, such as inflammation and apoptosis, should be investigated. Finally, the use of the compound in combination with other probes and imaging techniques may provide new insights into cellular processes.

Scientific Research Applications

5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. Other potential applications include its use as a ligand for metal ions, as a building block for the synthesis of other tetrazole derivatives, and as a tool for studying biological processes.

properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7(4-6)17-5-8-13-15-16-14-8/h1-4H,5H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRAENSJWZABTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NNN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.